molecular formula C13H14ClNO3 B13687212 Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate

Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate

Katalognummer: B13687212
Molekulargewicht: 267.71 g/mol
InChI-Schlüssel: NLCPIUQTTLQRNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Vorbereitungsmethoden

The synthesis of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method involves the reaction of 4-chloro-5-methoxy-1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .

Analyse Chemischer Reaktionen

Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C13H14ClNO3

Molekulargewicht

267.71 g/mol

IUPAC-Name

ethyl 4-chloro-5-methoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C13H14ClNO3/c1-4-18-13(16)10-7-8-9(15(10)2)5-6-11(17-3)12(8)14/h5-7H,4H2,1-3H3

InChI-Schlüssel

NLCPIUQTTLQRNP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.